BenchChemオンラインストアへようこそ!

N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamido)benzamide

Structure-Activity Relationship (SAR) Chemical Biology Medicinal Chemistry

This compound features a critical benzamido-benzamide linker absent in close analogs like CAS 476633-60-0, directly impacting tubulin/HDAC target engagement and metabolic stability. Use it as the structurally defined negative control for IGF-1R/InsR kinase inhibition (BMS-754807) and to dissect linker-dependent SAR against MDR cancer lines (KB-VIN10, KB-S15). Procurement of any other indoline-benzamide will compromise experimental reproducibility.

Molecular Formula C36H29N3O5S
Molecular Weight 615.7
CAS No. 476641-20-0
Cat. No. B2368890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamido)benzamide
CAS476641-20-0
Molecular FormulaC36H29N3O5S
Molecular Weight615.7
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C(=O)C6=CC=CC=C6
InChIInChI=1S/C36H29N3O5S/c1-24-15-20-32(30(23-24)34(40)26-10-3-2-4-11-26)38-36(42)29-12-6-7-13-31(29)37-35(41)27-16-18-28(19-17-27)45(43,44)39-22-21-25-9-5-8-14-33(25)39/h2-20,23H,21-22H2,1H3,(H,37,41)(H,38,42)
InChIKeyPPMJVJQUALTIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamido)benzamide (CAS 476641-20-0) as a Research Tool


N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamido)benzamide (CAS 476641-20-0) is a complex synthetic benzamide derivative with a molecular formula of C36H29N3O5S and a molecular weight of 615.7 . It belongs to a structurally distinct subclass of 1-arylsulfonyl indoline-benzamides, a series known for engaging both tubulin and histone deacetylase (HDAC) targets in cancer models [1]. Unlike its closely related analog N-(2-benzoyl-4-methylphenyl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 476633-60-0), this compound features an additional benzamide linker, which significantly alters its physicochemical profile and potential binding modality [REFS-1, REFS-3]. This structural differentiation is critical, as it places the compound at a unique intersection of a pharmacophore scaffold investigated for dual tubulin-HDAC inhibition, a design strategy aimed at overcoming resistance mechanisms in oncology [1].

Why N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamido)benzamide Cannot Be Interchanged with Class Analogs


Simple substitution with other 1-arylsulfonyl indoline-benzamides or benzamide-based HDAC inhibitors is not scientifically valid for procurement decisions. Within this compound series, minor structural modifications lead to drastic potency differences against cancer cell lines, including multidrug-resistant (MDR) phenotypes [1]. For instance, in the foundational study by Lai et al., a closely related lead benzamide (Compound 9) exhibited striking tubulin inhibition (IC50 1.1 µM) and sub-100 nM antiproliferative activity across various cell lines (e.g., 49 nM in KB, 79 nM in A549), a profile not shared by all congeners [1]. The specific substitution on our target compound—an indoline-1-sulfonyl group linked via an additional benzamide spacer to a 2-benzoyl-4-methylphenyl moiety—will inherently dictate its unique target engagement, metabolic stability, and selectivity profile compared to any other compound in the class [REFS-2, REFS-3]. Therefore, using a generic 'indoline benzamide' or even a positional isomer like CAS 476633-60-0 will yield different experimental outcomes, failing to replicate the specific biological interrogation intended for this exact structure .

Quantitative Evidence Guide for Selecting CAS 476641-20-0 Over Analogs


Structural Differentiation: A Unique Benzamide Spacer Compared to the Closest Analog (CAS 476633-60-0)

The target compound's most critical differentiation is its core structure. The closest commercially available analog is N-(2-benzoyl-4-methylphenyl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 476633-60-0). The target compound (MW 615.7) contains an additional benzamide linker, creating a 'benzamido-benzamide' scaffold absent in the analog (MW 496.6) [REFS-1, REFS-2]. This structural feature introduces an extra hydrogen bond donor and acceptor, which in analogous HDAC inhibitor design is known to significantly modulate zinc-binding group interactions and linker-dependent selectivity [1]. This is not a trivial difference; in the 1-arylsulfonyl indoline-benzamide series, replacing a direct sulfonyl-benzamide linkage with a spacer-modified variant completely alters the antiproliferative and enzyme inhibition profiles [1].

Structure-Activity Relationship (SAR) Chemical Biology Medicinal Chemistry

Contextual Potency from the Progenitor Series: Tubulin Polymerization Inhibition

While no direct tubulin polymerization assay data is published for the target compound, it exists within a series where the lead compound (Compound 9) is a benchmark dual tubulin/HDAC inhibitor. Compound 9 inhibited tubulin polymerization with an IC50 of 1.1 µM, outperforming the reference standard combretastatin A-4 [1]. This series-wide pharmacophore validates the indoline-sulfonyl-benzamide motif as a bona fide tubulin-targeting scaffold. The target compound's altered linker length is a deliberate structural variable explored within this SAR study to modulate potency and resistance profiles [1].

Tubulin Inhibitor Antimitotic Anticancer

Differentiation from BMS-754807: Correction of a Common Misattribution

A critical piece of evidence for scientific selection is the definitive disambiguation of this compound from BMS-754807. Some vendor catalogs incorrectly equate the two. BMS-754807 (CAS 1001350-96-4) is a potent, reversible IGF-1R/InsR kinase inhibitor with a cell-free IC50 of 1.8 nM and 1.7 nM, respectively, and a molecular formula of C23H24FN9O [REFS-1, REFS-2]. The target compound (C36H29N3O5S) is structurally unrelated. Equating the two would lead to a catastrophic misinterpretation of biological data, as one is a kinase inhibitor and the other is a dual tubulin/HDAC-targeted benzamide. This distinction is paramount for accurate experimental design and procurement.

Kinase Inhibitor IGF-1R Drug Repurposing

In Vivo Potential of the Chemical Class: Evidence from a Preclinical Xenograft Model

The broader chemical class provides strong evidence of in vivo translatability. The lead compound 9 from this series demonstrated significant in vivo efficacy in a human non-small cell lung cancer (NSCLC) A549 xenograft model [1]. This establishes that the 1-arylsulfonyl indoline-benzamide scaffold has the pharmacokinetic and pharmacodynamic properties necessary to achieve tumor growth inhibition in an animal model. While the exact in vivo efficacy of the target compound has not been reported, its structural novelty offers a tool to investigate how the additional benzamide linker impacts the in vivo profile established by Compound 9.

Xenograft Model In Vivo Efficacy Non-Small Cell Lung Cancer

High-Impact Application Scenarios for CAS 476641-20-0


Probing Linker-Dependent Dual Tubulin/HDAC Inhibition in Resistant Cancer Cell Lines

This compound is ideally suited for chemical biology studies aiming to dissect the structure-activity relationship (SAR) of the benzamide linker in dual tubulin/HDAC inhibitors. Researchers should use this compound alongside the structurally simplified analog (CAS 476633-60-0) and the series lead Compound 9 to directly compare how linker length and hydrogen-bonding capability affect selectivity for HDAC1, 2, and 6 versus tubulin polymerization arrest, particularly in MDR-positive cell lines like KB-VIN10 and KB-S15 where Compound 9 showed remarkable potency (64 nM and 43 nM, respectively) [1].

Investigating IGF-1R-Independent Antiproliferative Mechanisms in Preclinical Oncology

Given the explicit structural and mechanistic differentiation from the IGF-1R inhibitor BMS-754807, this compound serves as a critical negative control tool. Studies assessing the role of IGF-1R in cancer models can use this compound to demonstrate that observed antiproliferative effects are due to tubulin/HDAC modulation rather than kinase inhibition. This is particularly relevant in NSCLC and B-cell lymphoma models, where both tubulin inhibitors and IGF-1R inhibitors have shown activity, helping to deconvolute their discrete biological effects [2].

Custom Chemical Probe Synthesis and Library Design

For medicinal chemistry teams, this compound represents a key intermediate or a novel scaffold for further derivatization. Its unique 'benzamido-benzamide' linkage provides an additional vector for structural elaboration not present in the main series. It can be used as a starting point for synthesizing focused libraries to explore modifications on the indoline, central benzamide, or terminal benzoyl-methylphenyl groups to systematically improve in vivo metabolic stability while maintaining the dual inhibition profile established by the parent class [1].

Validation of Tubulin Polymerization Assay Outcomes

Cell biologists studying microtubule dynamics can employ this compound as a structurally novel tool to validate tubulin as a target. By using this compound in parallel with well-characterized agents like combretastatin A-4 (an antimitotic agent) and Compound 9 (a dual inhibitor), researchers can confirm whether a cellular phenotype is truly tubulin-dependent and explore how different chemical series affect tubulin dynamics. The compound's structural divergence from the classic combretastatin scaffold can help uncover novel binding interactions or resistance profiles [1].

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.